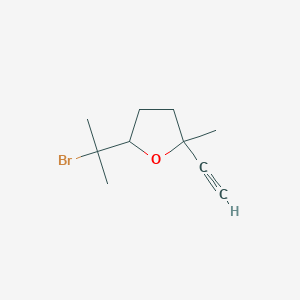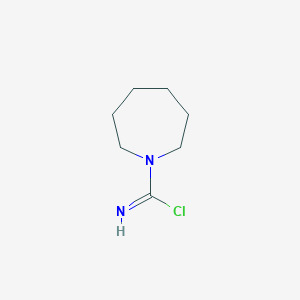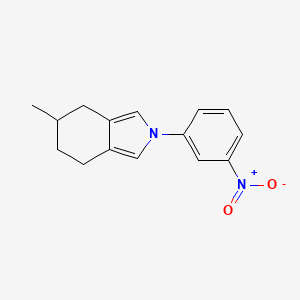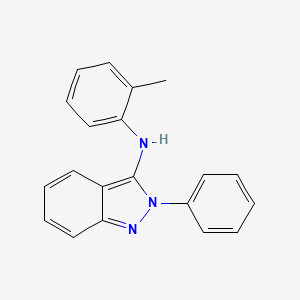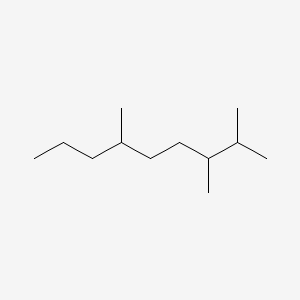
2,3,6-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethylnonane is an organic compound classified as an alkane. It is a hydrocarbon with the molecular formula C₁₂H₂₆. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a nonane backbone with three methyl groups attached at the second, third, and sixth positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylnonane typically involves the alkylation of a nonane derivative. One common method is the Friedel-Crafts alkylation, where nonane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller ones and rearrange them to form the desired product. Catalysts such as zeolites are often used to facilitate these reactions under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethylnonane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are commonly used.
Substitution: Halogenation typically involves reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,3,6-trimethylnonan-1-ol, 2,3,6-trimethylnonanal, or 2,3,6-trimethylnonanoic acid.
Substitution: Halogenated derivatives such as 2,3,6-trimethyl-1-chlorononane or 2,3,6-trimethyl-1-bromononane.
Scientific Research Applications
2,3,6-Trimethylnonane has various applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: It serves as a model compound for studying the metabolism of alkanes in microorganisms.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the formulation of lubricants and as a solvent in chemical processes.
Mechanism of Action
As an alkane, 2,3,6-Trimethylnonane is relatively inert and does not have a specific mechanism of action in biological systems. its derivatives may interact with biological molecules through hydrophobic interactions, influencing membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethylnonane
- 2,3,4-Trimethylnonane
- 2,2,6-Trimethylnonane
Uniqueness
2,3,6-Trimethylnonane is unique due to the specific positions of its methyl groups, which influence its physical and chemical properties. This positional isomerism can affect boiling points, melting points, and reactivity compared to its isomers.
Properties
CAS No. |
62184-58-1 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,3,6-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-7-11(4)8-9-12(5)10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
AUXUELQPRQTQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCC(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14546913.png)
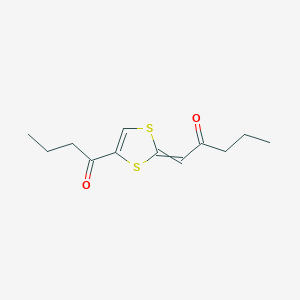
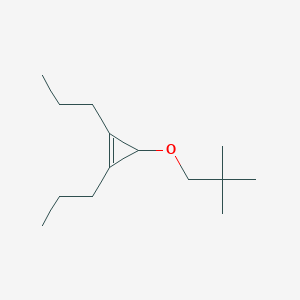
![1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14546951.png)
![N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid](/img/structure/B14546957.png)
![(Z)-3-hydroxy-2-[(2-hydroxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14546962.png)
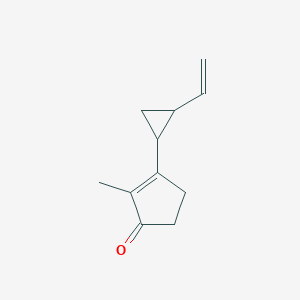
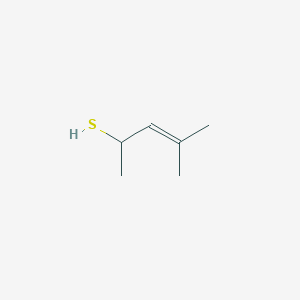
![4-[(2-Carboxybenzoyl)oxy]benzoate](/img/structure/B14546972.png)
![7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14546980.png)
